molecular formula C12H19ClN2O2 B1670908 Doxpicomine hydrochloride CAS No. 69494-04-8

Doxpicomine hydrochloride

Cat. No.: B1670908
CAS No.: 69494-04-8
M. Wt: 258.74 g/mol
InChI Key: LCQSIRUFGUHZQH-UHFFFAOYSA-N
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Description

Doxpicomine hydrochloride is a mild opioid analgesic drug. It acts as a mu-opioid receptor agonist and is known for its relatively low potency. A 400 mg dose of this compound is approximately equivalent in pain-killing effect to 8 mg of morphine or 100 mg of pethidine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Doxpicomine hydrochloride is synthesized through a series of chemical reactions involving the formation of a substituted 1,3-dioxane structure. The synthetic route typically involves the reaction of a pyridine derivative with a dioxane compound under controlled conditions .

Industrial Production Methods

The industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Doxpicomine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

Doxpicomine hydrochloride exerts its effects by acting as a mu-opioid receptor agonist. This means that it binds to and activates mu-opioid receptors in the central nervous system, leading to analgesic effects. The activation of these receptors inhibits the transmission of pain signals, providing relief from pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its relatively low potency and its specific chemical structure, which includes a substituted 1,3-dioxane ring. This structure differentiates it from other opioid analgesics and contributes to its distinct pharmacological profile .

Properties

CAS No.

69494-04-8

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

IUPAC Name

1-(1,3-dioxan-5-yl)-N,N-dimethyl-1-pyridin-3-ylmethanamine;hydrochloride

InChI

InChI=1S/C12H18N2O2.ClH/c1-14(2)12(10-4-3-5-13-6-10)11-7-15-9-16-8-11;/h3-6,11-12H,7-9H2,1-2H3;1H

InChI Key

LCQSIRUFGUHZQH-UHFFFAOYSA-N

SMILES

CN(C)C(C1COCOC1)C2=CN=CC=C2.Cl

Canonical SMILES

CN(C)C(C1COCOC1)C2=CN=CC=C2.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Doxpicomine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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